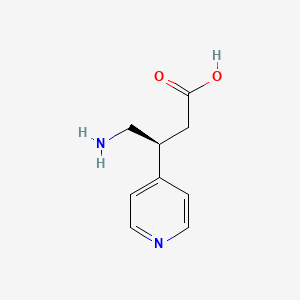
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid, also known as Gabapentin, is a compound with significant pharmacological importance. It is primarily used in the treatment of neuropathic pain and seizures. The compound is characterized by its unique structure, which includes an amino group and a pyridine ring, making it a versatile molecule in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Amino-3-(pyridin-4-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-pyridinecarboxaldehyde.
Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.
Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine donor.
Cyclization: The resulting amine undergoes cyclization to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the stereochemistry of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
Aplicaciones Científicas De Investigación
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its effects on neurotransmission and neural pathways.
Medicine: It is widely used in the treatment of neuropathic pain and epilepsy.
Industry: The compound is used in the development of pharmaceuticals and as a precursor for other active pharmaceutical ingredients.
Mecanismo De Acción
The mechanism of action of (S)-4-Amino-3-(pyridin-4-yl)butanoic acid involves the inhibition of voltage-gated calcium channels. This inhibition reduces the release of excitatory neurotransmitters, thereby alleviating neuropathic pain and preventing seizures. The compound primarily targets the alpha-2-delta subunit of the calcium channels, modulating synaptic transmission and neuronal excitability .
Comparación Con Compuestos Similares
Similar Compounds
Pregabalin: Similar in structure and used for similar therapeutic purposes.
Vigabatrin: Another compound used in the treatment of epilepsy.
Levetiracetam: Used for seizure control but with a different mechanism of action.
Uniqueness
(S)-4-Amino-3-(pyridin-4-yl)butanoic acid is unique due to its specific targeting of the alpha-2-delta subunit of voltage-gated calcium channels, which distinguishes it from other compounds used in the treatment of neuropathic pain and seizures.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
(3S)-4-amino-3-pyridin-4-ylbutanoic acid |
InChI |
InChI=1S/C9H12N2O2/c10-6-8(5-9(12)13)7-1-3-11-4-2-7/h1-4,8H,5-6,10H2,(H,12,13)/t8-/m1/s1 |
Clave InChI |
FAHJINDDPKCKIR-MRVPVSSYSA-N |
SMILES isomérico |
C1=CN=CC=C1[C@H](CC(=O)O)CN |
SMILES canónico |
C1=CN=CC=C1C(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



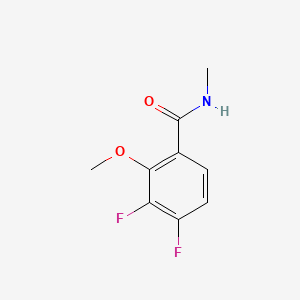

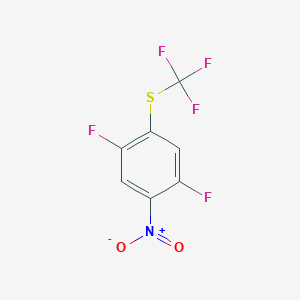
![1-(2-Isopropyl-3-pyridyl)-3-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B14039319.png)



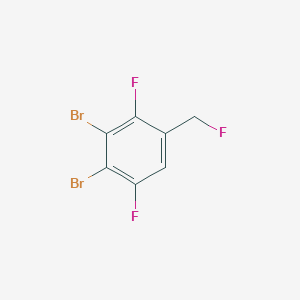
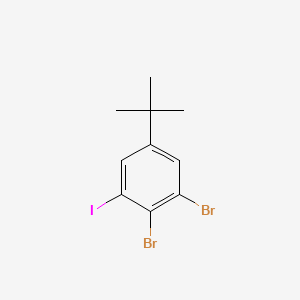
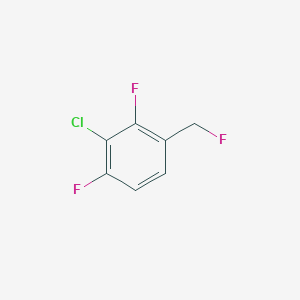

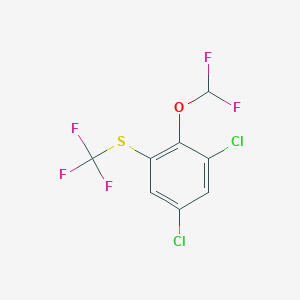
![6-Fluoro-1H-pyrrolo[2,3-B]pyridin-3-amine hcl](/img/structure/B14039377.png)
